![molecular formula C18H16N2 B3402301 (E)-1-allyl-2-styryl-1H-benzo[d]imidazole CAS No. 1053058-98-2](/img/structure/B3402301.png)
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole
Overview
Description
Imidazole is a planar five-member heterocyclic ring system with three carbon and two nitrogen atoms. The two nitrogen atoms are arranged in the 1st and 3rd positions . It is a constituent of several important natural products, including purine, histamine, histidine, nucleic acid, and others . It is also present in the structure of many natural or synthetic drug molecules .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their wide range of applications. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
Imidazole is a highly polar compound due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .Chemical Reactions Analysis
Imidazole derivatives have been used in various chemical reactions. For instance, they have been used as sirtuin regulators due to their ability to interact with the binding site and modulate their activity . Additionally, imidazole can enhance the catalytic activity by incorporating the nitrogen atoms into the coordination sphere, which may assist the hydrogen transfer during the catalysis .Physical And Chemical Properties Analysis
Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .Mechanism of Action
While the specific mechanism of action for “(E)-1-allyl-2-styryl-1H-benzo[d]imidazole” is not available, imidazole derivatives have been known to interact with various biological targets. For instance, some imidazole derivatives work by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes .
Safety and Hazards
Future Directions
Imidazole derivatives continue to be a focus of research due to their wide range of applications. Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . Additionally, the exploration of new biological targets and the development of imidazole derivatives with improved pharmacokinetic properties are potential future directions .
properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-prop-2-enylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h2-13H,1,14H2/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBFJFJHQWDNF-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-allyl-2-styryl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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